![molecular formula C15H11N7O B2847958 N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide CAS No. 1396845-66-1](/img/structure/B2847958.png)
N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide” is a complex organic compound that contains several heterocyclic components, including a benzimidazole and an imidazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzimidazoles are generally synthesized via the reaction of o-phenylenediamine with a carboxylic acid derivative . Imidazoles can be synthesized through a variety of methods, including the reaction of an aldehyde with o-phenylenediamine .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures. Benzimidazoles have a two-ring structure with nitrogen atoms at the 1 and 3 positions . Imidazoles have a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis
Benzimidazoles and imidazoles can participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents and the overall structure of the molecule. Generally, benzimidazoles and imidazoles are stable under normal conditions .Wissenschaftliche Forschungsanwendungen
Molecular Docking and ADME Prediction
Research by Şenkardeş et al. (2022) focused on the synthesis of novel derivatives related to N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide for their α-glucosidase inhibitory activity. The study also included molecular docking studies to understand the binding interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to evaluate the pharmacokinetic properties of these compounds. Their findings suggest potential applications in managing diabetes through enzyme inhibition, highlighting the compound's therapeutic potential beyond its structural interest (Şenkardeş, Kulabaş, & Kucukguzel, 2022).
Functionalization Reactions for Compound Synthesis
Yıldırım et al. (2005) explored the functionalization reactions of related compounds to N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, showcasing methods to create complex molecules with potential biological activities. This work underlines the versatility of such compounds as building blocks in organic synthesis, enabling the creation of a diverse array of bioactive molecules for further pharmacological evaluation (Yıldırım, Kandemirli, & Demir, 2005).
Antiviral and Antimicrobial Activity
Hebishy et al. (2020) described the synthesis of benzamide-based derivatives, exhibiting remarkable anti-avian influenza virus activity. This research suggests the potential of N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide related compounds in contributing to the development of new antiviral agents, especially against strains of influenza (Hebishy, Salama, & Elgemeie, 2020).
Antibacterial Applications
Patil et al. (2015) synthesized novel derivatives displaying significant antibacterial activity against various bacterial strains. These findings indicate the potential application of N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide and its derivatives in developing new antibacterial agents, contributing to the fight against bacterial resistance (Patil, Padalkar, Phatangare, Umape, Borase, & Sekar, 2015).
Cardiac Electrophysiological Activity
Morgan et al. (1990) investigated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, related to N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, as selective class III agents. This research highlights the potential use of such compounds in treating arrhythmias, offering insights into the development of novel therapeutic agents for cardiovascular diseases (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-imidazol-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O/c23-14(19-15-17-10-3-1-2-4-11(10)18-15)12-5-6-13(21-20-12)22-8-7-16-9-22/h1-9H,(H2,17,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNBXXMHDLDKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=NN=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.